![molecular formula C10H18F3NO2 B1491088 2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol CAS No. 2098012-39-4](/img/structure/B1491088.png)
2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol
Overview
Description
2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol, commonly referred to as EMTFMP, is a synthetic molecule that has been studied for its potential applications in scientific research. EMTFMP is a derivative of pyrrolidine and has a unique structure that can be used for various purposes. This molecule has been studied for its synthesis methods, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis of Novel Organic Compounds
Molecular and Crystal Structure Analysis : A study detailed the synthesis and structural analysis of organic compounds, highlighting the crystal and molecular structure determination of related compounds. The research emphasized the synthesis process and characterization techniques such as 1H-NMR, IR spectral data, and X-ray diffraction, providing insights into molecular interactions and stability (Percino et al., 2006).
Electrooptic Film Fabrication : Another investigation focused on the synthesis of dibranched, heterocyclic "push-pull" chromophores and their application in electrooptic film fabrication. This study underscored the influence of molecular architecture on thin-film microstructure and nonlinear optical response, marking significant progress in materials science for optical applications (Facchetti et al., 2006).
Cycloaddition Reactions for Cyclobutenes Synthesis : Research demonstrated a metal-free direct [2+2] cycloaddition reaction of alkynes, using 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors. This approach allowed for the synthesis of substituted cyclobutenes at room temperature, highlighting a mild and facile protocol for generating complex organic structures without the need for irradiation or heating (Alcaide et al., 2015).
Quantum Chemical Investigation : A detailed DFT and quantum chemical study on substituted pyrrolidinones was conducted to explore the molecular properties of these compounds. This research offers insights into electronic properties, such as HOMO and LUMO energies, contributing to the understanding of molecular reactivity and stability (Bouklah et al., 2012).
properties
IUPAC Name |
2-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO2/c1-2-16-8-9(10(11,12)13)3-4-14(7-9)5-6-15/h15H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFJGLARWKKYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(C1)CCO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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